molecular formula C12H15NO B1267045 4-Butoxyphenylacetonitrile CAS No. 38746-93-9

4-Butoxyphenylacetonitrile

Cat. No. B1267045
CAS RN: 38746-93-9
M. Wt: 189.25 g/mol
InChI Key: SKTHXBXIQFAXPC-UHFFFAOYSA-N
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Patent
US07371773B2

Procedure details

4-Hydroxybenzyl cyanide (5.0 g) and 1-bromobutane (5.7 g) were dissolved in dimethylformamide (100 mL), and potassium carbonate (6.2 g) was added to the resultant solution, followed by heating at 80° C. for one hour, to thereby allow reaction to proceed. After completion of reaction, the resultant reaction mixture was cooled, and then partitioned between brine and ethyl acetate. The resultant ethyl acetate layer was dried over anhydrous sodium sulfate, and concentrated. The thus-concentrated product was purified by use of a silica gel column employing hexane/ethyl acetate (4:1), to thereby produce 4-butoxybenzyl cyanide (5.1 g, yield: 70%). The thus-produced 4-butoxybenzyl cyanide (2.0 g) and the 4-methoxyethoxymethoxybenzaldehyde (2.2 g) produced in the production process for compound 1 were subjected to condensation in accordance with process A of (production process 2), to thereby yield an MEM form of the target product. Subsequently, the protective group was removed from the MEM form in accordance with (production process 3), to thereby produce the target product (0.7 g, yield: 23%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][C:7]#[N:8])=[CH:4][CH:3]=1.Br[CH2:12][CH2:13][CH2:14][CH3:15].C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[CH2:12]([O:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][C:7]#[N:8])=[CH:4][CH:3]=1)[CH2:13][CH2:14][CH3:15] |f:2.3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OC1=CC=C(CC#N)C=C1
Name
Quantity
5.7 g
Type
reactant
Smiles
BrCCCC
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
6.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
After completion of reaction
CUSTOM
Type
CUSTOM
Details
the resultant reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
CUSTOM
Type
CUSTOM
Details
partitioned between brine and ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resultant ethyl acetate layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The thus-concentrated product was purified by use of a silica gel column

Outcomes

Product
Name
Type
product
Smiles
C(CCC)OC1=CC=C(CC#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 71.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.